Tadalafil dioxolone
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Description
Tadalafil dioxolone, also known as this compound, is a useful research compound. Its molecular formula is C22H17N3O5 and its molecular weight is 403.394. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2’-Oxo Tadalafil, also known as Tadalafil Dioxolone, is phosphodiesterase-5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . It plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a molecule that is involved in the regulation of blood flow in certain parts of the body .
Mode of Action
2’-Oxo Tadalafil acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to an increase in cGMP levels, which in turn triggers a series of biochemical events leading to the relaxation of smooth muscle cells. This relaxation allows for increased blood flow, which is particularly relevant in the treatment of conditions like erectile
Biochemical Analysis
Biochemical Properties
2’-Oxo Tadalafil interacts with various enzymes and proteins in biochemical reactions. As a derivative of Tadalafil, it is expected to share similar biochemical properties. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which degrades cyclic guanosine monophosphate (cGMP) and/or cyclic adenosine monophosphate (cAMP) . The inhibition of PDE5 by 2’-Oxo Tadalafil could potentially lead to an increase in cGMP and cAMP levels, affecting various biochemical pathways.
Cellular Effects
The cellular effects of 2’-Oxo Tadalafil are yet to be fully elucidated. Studies on Tadalafil have shown that it can influence cell function. For instance, Tadalafil has been shown to modulate aromatase activity and androgen receptor expression in human osteoblastic cells . It is plausible that 2’-Oxo Tadalafil may exert similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’-Oxo Tadalafil is likely to be similar to that of Tadalafil. Tadalafil exerts its effects at the molecular level by inhibiting the PDE5 enzyme, thereby increasing the levels of cGMP and cAMP . This can lead to various downstream effects, including smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
Studies on Tadalafil have shown that it has a long duration of action, up to 36 hours . This suggests that 2’-Oxo Tadalafil may also exhibit long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies on Tadalafil have shown that it can exert protective effects in various animal models of cardiomyopathy
Metabolic Pathways
Tadalafil is known to influence the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) axis, which plays a significant role in various metabolic processes .
Transport and Distribution
Studies on Tadalafil have shown that it is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after administration . This suggests that 2’-Oxo Tadalafil may also be rapidly transported and distributed within cells and tissues.
Subcellular Localization
Pde5, the enzyme that Tadalafil inhibits, is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . This suggests that 2’-Oxo Tadalafil may also localize to these areas within cells.
Properties
IUPAC Name |
(2R,8R)-6-methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24-10-18(26)25-15(21(24)27)9-13-12-4-2-3-5-14(12)23-19(13)20(25)11-6-7-16-17(8-11)30-22(28)29-16/h2-8,15,20,23H,9-10H2,1H3/t15-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWNUEJPRUVNTD-FOIQADDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OC(=O)O5)NC6=CC=CC=C36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-17-2 |
Source
|
Record name | Tadalafil dioxolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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